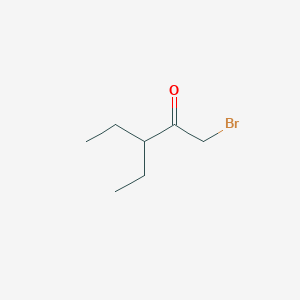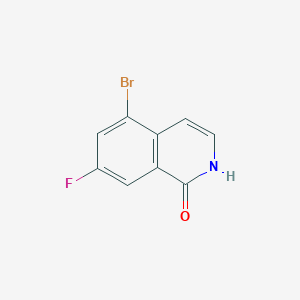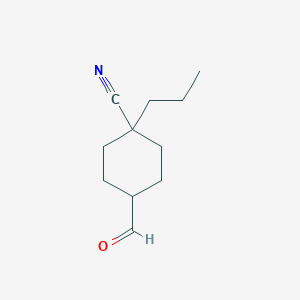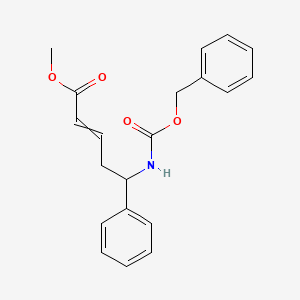![molecular formula C15H12ClIN2O3 B13897997 Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, iodo, and pyridinylacetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The final step involves the acylation of the benzoate with 2-pyridin-4-ylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyridinylacetyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Applications De Recherche Scientifique
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the iodo substituent.
Methyl 5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the chloro substituent.
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate: Pyridinyl group is in a different position.
Uniqueness
The presence of both chloro and iodo substituents, along with the pyridinylacetyl group, makes Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate unique. These substituents confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H12ClIN2O3 |
|---|---|
Poids moléculaire |
430.62 g/mol |
Nom IUPAC |
methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClIN2O3/c1-22-15(21)10-7-12(17)11(16)8-13(10)19-14(20)6-9-2-4-18-5-3-9/h2-5,7-8H,6H2,1H3,(H,19,20) |
Clé InChI |
KEDOKEOJKJDNMG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=NC=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)


![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)

![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

